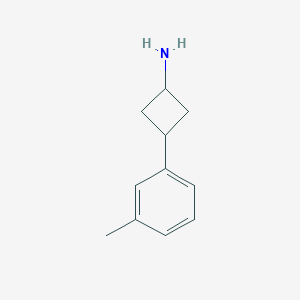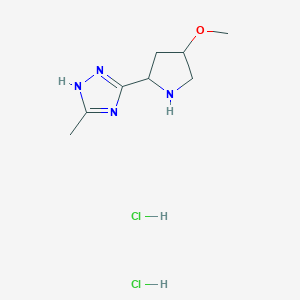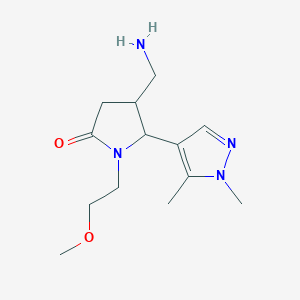
3-(3-Methylphenyl)cyclobutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylphenyl)cyclobutan-1-amine is an organic compound with the molecular formula C11H15N It is a cyclobutanamine derivative where the cyclobutane ring is substituted with a 3-methylphenyl group
準備方法
The synthesis of 3-(3-Methylphenyl)cyclobutan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenylmagnesium bromide with cyclobutanone, followed by reductive amination to introduce the amine group. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .
化学反応の分析
3-(3-Methylphenyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of catalysts such as palladium on carbon (Pd/C) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amine group acts as a nucleophile, replacing halogen atoms.
Addition: The compound can participate in addition reactions with electrophiles, such as alkyl halides, to form substituted amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM), bases like sodium hydroxide (NaOH), and acids like hydrochloric acid (HCl). Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
3-(3-Methylphenyl)cyclobutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, although specific applications are still under investigation.
作用機序
The mechanism of action of 3-(3-Methylphenyl)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .
類似化合物との比較
3-(3-Methylphenyl)cyclobutan-1-amine can be compared with other similar compounds, such as:
3-(4-Methylphenyl)cyclobutan-1-amine: Similar structure but with a different position of the methyl group on the phenyl ring.
3-Phenylcyclobutan-1-amine: Lacks the methyl group, leading to different chemical and biological properties.
3-(3-Methylphenyl)cyclobutan-1-ol: Contains a hydroxyl group instead of an amine group, resulting in different reactivity and applications.
特性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC名 |
3-(3-methylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C11H15N/c1-8-3-2-4-9(5-8)10-6-11(12)7-10/h2-5,10-11H,6-7,12H2,1H3 |
InChIキー |
NKCAYYBRJAIRRB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2CC(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13250945.png)
![4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol](/img/structure/B13250946.png)
![6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride](/img/structure/B13250950.png)

![2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline](/img/structure/B13250958.png)

![5-{[(Tert-butoxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid](/img/structure/B13250971.png)
![1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene](/img/structure/B13250973.png)
amine](/img/structure/B13250976.png)

![2-[(Thian-4-yl)amino]ethan-1-ol](/img/structure/B13250988.png)

![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13250995.png)
